molecular formula C8H16ClNO2S B13509422 6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride

6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride

Cat. No.: B13509422
M. Wt: 225.74 g/mol
InChI Key: WUDIJMAKWYAAOZ-UHFFFAOYSA-N
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Description

6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride: . This compound is characterized by its spirocyclic framework, which includes a sulfur and nitrogen atom within the ring system, contributing to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor containing both sulfur and nitrogen atoms under controlled conditions.

    Oxidation: The next step involves the oxidation of the sulfur atom to form the sulfone group. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or thioethers.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives .

Scientific Research Applications

6lambda6-Thia-9-azaspiro[4

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride
  • 2lambda6-thia-8-azaspiro[4.5]decane-2,2-dione hydrochloride

Uniqueness

6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride stands out due to its specific spirocyclic framework and the presence of both sulfur and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

6λ6-thia-9-azaspiro[4.5]decane 6,6-dioxide;hydrochloride

InChI

InChI=1S/C8H15NO2S.ClH/c10-12(11)6-5-9-7-8(12)3-1-2-4-8;/h9H,1-7H2;1H

InChI Key

WUDIJMAKWYAAOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCCS2(=O)=O.Cl

Origin of Product

United States

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